Dimethyl thiophosphate

Overview

Description

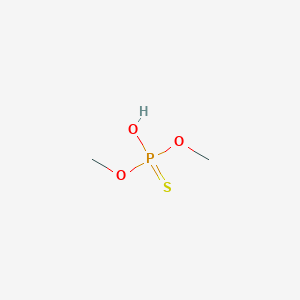

Dimethyl thiophosphate belongs to the class of organic compounds known as thiophosphate diesters. These compounds contain the thiophosphoric acid functional group or a derivative thereof, with the general structure ROP(OR’)(OR’')=S, where exactly two R-groups are organyl groups .

Molecular Structure Analysis

The molecular formula of Dimethyl thiophosphate is C2H7O3PS. It has an average mass of 142.114 Da and a monoisotopic mass of 141.985352 Da .

Physical And Chemical Properties Analysis

Dimethyl thiophosphate has a density of 1.4±0.1 g/cm3. Its boiling point is 172.4±23.0 °C at 760 mmHg. The compound has a vapour pressure of 0.4±0.7 mmHg at 25°C. The enthalpy of vaporization is 47.6±6.0 kJ/mol, and its flash point is 58.1±22.6 °C .

Scientific Research Applications

Detection of Organophosphate Pesticide Metabolites

Dimethyl thiophosphate (DMTP) is one of the dialkyl phosphates (DAPs) that are commonly measured in urine to monitor human exposure to pesticides . It serves as a urinary biomarker for assessing pesticide exposure and potential health risks . A study presented a new screening method combining ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) to detect six DAP metabolites, including DMTP, in human urine .

Solvent in Scientific Research

Dimethyl thiophosphate is used as a solvent in scientific research. As a solvent, it can dissolve other substances, making it a crucial component in a wide range of chemical reactions.

Reagent for Synthesizing Organic Compounds

This compound also serves as a reagent for synthesizing organic compounds. In organic chemistry, reagents are substances or compounds that are added to a system to cause a chemical reaction or test if a reaction occurs.

Flotation Processing of Metal Ores

Dialkyl dithiophosphinates, a class of compounds that includes dimethyl thiophosphate, are used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores . They exhibit higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides .

Health, Safety, and Environmental (HSE) Profile

Dialkyl dithiophosphinates, including dimethyl thiophosphate, have an attractive health, safety, and environmental (HSE) profile . This means they are considered relatively safe to use, posing minimal risks to health and the environment.

Fundamental Interactions with Base Metal Sulfides and Precious Metals

There has been significant interest in the fundamental interactions of dithiophosphinates, including dimethyl thiophosphate, with several base metal sulfides and precious metals . Understanding these interactions can help optimize its application in flotation and provide a basis to better rationalize its unique selectivity and activity characteristics .

Safety and Hazards

Future Directions

Research on thiophosphates, including Dimethyl thiophosphate, is ongoing. For instance, a study has developed a new screening method combining ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) to detect six dialkyl phosphates (DAPs), including Dimethyl thiophosphate, in human urine . Another study has found a link between exposure to organophosphate insecticides (OPIs), including Dimethyl thiophosphate, and asthma in US adults . These studies indicate that there’s still much to learn about thiophosphates and their impacts.

Mechanism of Action

Target of Action

Dimethyl thiophosphate primarily targets the Phosphotriesterase enzyme found in Agrobacterium tumefaciens . This enzyme plays a crucial role in the hydrolysis of organophosphate triesters, which are often used as insecticides and nerve gases .

Mode of Action

It is known that the compound interacts with the phosphotriesterase enzyme, potentially affecting its ability to hydrolyze organophosphate triesters .

Biochemical Pathways

One study suggests that a related compound, methamidophos, is first cleaved at the p–n bond to form o,s -dimethyl hydrogen thiophosphate and nh3 . It is possible that Dimethyl thiophosphate may affect similar pathways.

Result of Action

Given its interaction with the phosphotriesterase enzyme, it is likely that the compound could affect the hydrolysis of organophosphate triesters .

Action Environment

It is known that the compound is used as an intermediate in the production of various organophosphorus pesticides , suggesting that its action and stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name |

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJJVKAEQGGYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt) | |

| Record name | O,O-Dimethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10858736 | |

| Record name | O,O-Dimethylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl thiophosphate | |

CAS RN |

1112-38-5, 59401-04-6 | |

| Record name | Dimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Dimethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Dimethylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-DIMETHYL THIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)